Boc-Dipropylglycine

Description

BenchChem offers high-quality Boc-Dipropylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Dipropylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

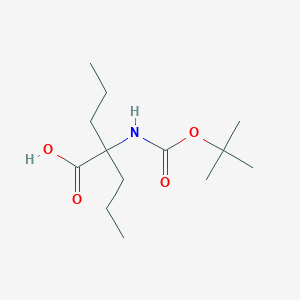

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-6-8-13(9-7-2,10(15)16)14-11(17)18-12(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRIQSNBJUTETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Synthesis Protocols for Boc-Dipropylglycine (Boc-Dpg-OH)

Executive Summary

Boc-Dipropylglycine (Boc-Dpg-OH) represents a pinnacle of steric engineering in peptide chemistry. As an

This guide provides a rigorous technical analysis of Boc-Dpg-OH, moving beyond standard datasheets to address the mechanistic realities of coupling this sterically demanding residue.

Part 1: Chemical Profile & Physical Properties

Boc-Dpg-OH is significantly more hydrophobic and sterically hindered than its famous analogue, Aminoisobutyric acid (Aib). The presence of two propyl chains creates a "hydrophobic umbrella" that shields the reaction center, necessitating high-energy activation strategies.

Technical Datasheet

| Property | Specification |

| Chemical Name | N-(tert-Butoxycarbonyl)-2,2-dipropylglycine |

| Common Abbreviation | Boc-Dpg-OH |

| CAS Number | 87113-32-4 |

| Molecular Formula | |

| Molecular Weight | 259.34 g/mol |

| Chirality | Achiral (Symmetric |

| Solubility | High in DCM, DMF, NMP; Low in Water/Methanol |

| pKa (Carboxyl) | ~4.0 (Estimated; slightly higher than Gly due to inductive effect of alkyl groups) |

Structural Visualization

The following diagram illustrates the steric environment of the Dpg residue compared to Glycine, highlighting the quaternary carbon bottleneck.

Caption: Comparative steric analysis showing the progression from Glycine to Dipropylglycine. The propyl chains of Dpg create a "steric wall," severely limiting backbone rotation and access to the amine/carboxyl groups.

Part 2: Conformational Utility & Mechanism

The Thorpe-Ingold Effect

The utility of Boc-Dpg-OH lies in the Thorpe-Ingold effect (gem-dialkyl effect). The two propyl groups repel each other, forcing the backbone bond angle (

-

Helical Induction: Dpg is a potent promoter of

-helices in short peptides (<7 residues) and -

Metabolic Stability: The absence of an

-proton renders the residue completely immune to racemization and highly resistant to enzymatic hydrolysis by proteases.

Part 3: Synthesis Strategy & "Difficult Coupling" Protocols

Coupling Boc-Dpg-OH is non-trivial. The nucleophilicity of the amino group is drastically reduced by the shielding propyl chains. Furthermore, activating the carboxyl group of an incoming Boc-Dpg-OH requires aggressive reagents.

The Racemization Advantage

A critical advantage of Dpg is its achirality . Because there is no hydrogen atom on the

-

Implication: You can use high-temperature coupling and vigorous activation (e.g., acid fluorides, symmetric anhydrides) without fear of epimerization.

Recommended Coupling Reagents

-

Standard (Avoid): DCC/HOBt is typically too slow and leads to incomplete coupling.

-

High Efficiency (Recommended): HATU/HOAt or PyAOP/HOAt with DIEA.

-

The "Nuclear Option": Bis(trichloromethyl)carbonate (Triphosgene) to generate the Acid Chloride or Cyanuric Fluoride to generate the Acid Fluoride .

Experimental Protocol: Coupling Boc-Dpg-OH

This protocol assumes a standard polystyrene resin (e.g., Merrifield or MBHA).

Step 1: Pre-Activation (Symmetrical Anhydride/Active Ester)

-

Reagents: Boc-Dpg-OH (3-4 eq), HATU (3-4 eq), HOAt (3-4 eq), DIEA (6-8 eq).

-

Solvent: NMP (N-methylpyrrolidone) is preferred over DMF due to better swelling of hydrophobic sequences and higher boiling point.

Step 2: The Coupling Cycle[1][2]

-

Dissolution: Dissolve Boc-Dpg-OH and HATU in minimal NMP.

-

Activation: Add DIEA. The solution should turn yellow. Allow to activate for 2-3 minutes (longer than standard AA).

-

Reaction: Add the activated mixture to the resin.

-

Conditions:

-

Standard: Shake for 2–4 hours at room temperature.

-

Optimized: Microwave irradiation at 60°C for 20 minutes (highly recommended for Dpg).

-

-

Monitoring: Standard Kaiser test may be false-negative due to steric bulk preventing the ninhydrin reaction. Use the Chloranil test for secondary amines or micro-cleavage followed by HPLC/MS.

Step 3: Re-Coupling (Double Coupling)

Due to the steric barrier, a single coupling is rarely 100% effective.

-

Drain the resin.

-

Repeat the coupling step with fresh reagents.

-

Alternative Activation: If HATU fails, convert Boc-Dpg-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and couple in DCM/DIEA.

Workflow Diagram: Decision Matrix for Dpg Coupling

Caption: Strategic decision tree for coupling Boc-Dpg-OH. Thermal energy (Microwave) or high-reactivity intermediates (Acid Fluorides) are often required when coupling to other hindered residues.

Part 4: Deprotection & Side Reactions[2]

Boc Removal (TFA Acidolysis)

Removing the Boc group from Dpg is generally straightforward but can be slower than linear amino acids due to the bulky propyl groups hindering the approach of the acid.

-

Reagent: 50% TFA in DCM (standard).

-

Time: Extend reaction time to 30–45 minutes (vs standard 20 min).

-

Scavengers: Dpg itself is not sensitive to alkylation, but if Trp/Met/Cys are present in the peptide, use standard scavengers (TIS, water, phenol).

The Oxazolone Intermediate

During the activation of the next amino acid (coupling to the Dpg N-terminus), the Dpg residue can cyclize to form an oxazolone.

-

Observation: This is actually a stable intermediate for

-dialkyl amino acids. -

Impact: Unlike standard amino acids where oxazolone formation leads to racemization, for Dpg, this is a valid activation pathway. The incoming amino acid will attack the oxazolone to form the peptide bond.

References

-

Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the alpha,alpha-disubstituted alpha-amino acid dipropylglycine." Journal of the American Chemical Society.[3]

-

Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Organic Chemistry. (Discusses steric coupling strategies applicable to Boc/Fmoc).

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation strategies." Methods in Enzymology.

-

Sigma-Aldrich. "Boc-Gly-OH Product Datasheet" (Used for comparative baseline properties).

-

ChemicalBook. "Boc-Dipropylglycine CAS Data."

Sources

Introduction: Navigating the Challenges of Sterically Hindered Residues

An In-Depth Technical Guide to Boc-Dipropylglycine: Synthesis, Application, and Strategic Considerations in Peptide Chemistry

In the landscape of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, such as 2-amino-2-propylpentanoic acid (Dipropylglycine, Dpg), are of significant interest. The gem-dipropyl substitution at the α-carbon imparts a strong conformational constraint, predisposing peptides towards helical secondary structures. This structural control is invaluable for designing peptidomimetics, cell-penetrating peptides, and other bioactive molecules.

However, the very feature that makes Dipropylglycine a powerful tool—its steric bulk—also presents significant synthetic challenges. Efficiently protecting its amino group and subsequently forming peptide bonds requires a nuanced understanding of chemical reactivity and methodological optimization. This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-Dipropylglycine (Boc-Dpg), a critical building block for leveraging the unique properties of Dpg in research and drug development. We will delve into its chemical identity, the rationale behind its synthesis and handling, and detailed protocols for its application, providing researchers with the foundational knowledge required for its successful implementation.

Part 1: Chemical Identity and Core Data

Boc-Dipropylglycine is the N-protected form of the unnatural amino acid Dipropylglycine, making it suitable for use in standard peptide synthesis workflows.

| Identifier | Value | Source |

| Compound Name | Boc-Dipropylglycine | ChemicalBook[1][2] |

| Synonym | N-tert-butoxycarbonyl-α,α-dipropylglycine | Aapptec Peptides[3] |

| CAS Number | 87113-32-4 | ChemicalBook[1][2] |

| Molecular Formula | C₁₃H₂₅NO₄ | - |

| Molecular Weight | 259.34 g/mol | - |

Part 2: Foundational Concepts: The "Why" of Boc-Dpg

The Strategic Importance of the Boc Protecting Group

The tert-Butoxycarbonyl (Boc) group is an acid-labile protecting group essential for controlling reactivity during peptide synthesis.[4] Its function is to temporarily "block" the nucleophilic α-amino group of the amino acid, preventing self-polymerization and ensuring that peptide bond formation occurs exclusively at the C-terminal carboxyl group.[4][5]

The removal (deprotection) of the Boc group is achieved under strong acidic conditions, typically with 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of a stable tert-butyl cation and the subsequent decomposition of the resulting unstable carbamic acid into carbon dioxide and the free amine.[] This robust and well-understood chemistry forms the basis of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[7]

The Challenge of Dipropylglycine: Steric Hindrance

The primary challenge in synthesizing peptides containing Dipropylglycine is the profound steric hindrance exerted by the two propyl groups at the α-carbon. This bulk severely restricts access to both the amino and carboxyl functionalities.

-

Amino Group Reactivity: While the amino group can be protected, subsequent coupling reactions where the Dpg residue is the N-terminal component are generally feasible.

-

Carboxyl Group Activation: The major hurdle arises when attempting to activate the carboxyl group of a Dpg residue for coupling. The steric shield created by the propyl groups makes it difficult for coupling reagents to form the necessary active ester or intermediate, leading to slow reaction times and low yields.[8] Research has shown that only highly reactive coupling methods are effective for forming a peptide bond from the carboxyl group of Dpg.[8]

This inherent difficulty underscores the importance of a well-defined protocol and the careful selection of reagents when working with Boc-Dpg.

Part 3: Synthesis and Experimental Protocols

Synthesis of Boc-Dipropylglycine

The synthesis of Boc-Dpg follows the general principle of N-protection of an amino acid. The key is to use reaction conditions that can overcome the steric hindrance of the substrate.

Protocol: N-Boc Protection of Dipropylglycine

-

1. Dissolution: Dissolve Dipropylglycine (1 equivalent) in a suitable solvent system. A common choice is a mixture of tetrahydrofuran (THF) and water. Add a base, such as sodium hydroxide, to deprotonate the amino group and increase its nucleophilicity.

-

2. Boc-Anhydride Addition: While maintaining the temperature at approximately 20°C, slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (typically 1.05 equivalents) dissolved in THF over 30 minutes.[4] The slow addition helps to control the reaction temperature and ensure efficient mixing.

-

3. Reaction: Allow the mixture to stir at a slightly elevated temperature (e.g., 30°C) for 2-4 hours to drive the reaction to completion.[4] The progress can be monitored by thin-layer chromatography (TLC).

-

4. Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel. An extraction with a non-polar solvent like methyl tertiary-butyl ether can be performed to remove any unreacted (Boc)₂O.[4]

-

Acidify the aqueous layer with a cold, dilute acid (e.g., 1M HCl or citric acid) to a pH of ~2-3. This protonates the carboxyl group of the Boc-Dpg product, making it less water-soluble.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

5. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Incorporation of Boc-Dpg into Peptides via SPPS

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling peptide chains. The following protocol outlines the incorporation of a Boc-Dpg residue into a growing peptide chain attached to a resin support.

Workflow: Boc-SPPS Cycle for Boc-Dpg Incorporation

Caption: General workflow for a Boc-SPPS cycle.

Detailed Protocol Steps:

-

1. Resin Preparation: Start with the peptide-resin which has a free amino group from the previous cycle. Swell the resin in DCM.[7]

-

2. Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes. This cleaves the Boc group, leaving a protonated N-terminal amine (as a trifluoroacetate salt).[7]

-

3. Washing: Thoroughly wash the resin with DCM and then Isopropanol (IPA) to remove residual TFA and the cleaved Boc byproducts.[7]

-

4. Neutralization: Neutralize the N-terminal amine salt by washing the resin with a solution of 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF). This generates the free amine, which is necessary for the subsequent coupling reaction.

-

5. Washing: Wash the resin again with DMF and DCM to remove excess DIEA.

-

6. Coupling:

-

In a separate vessel, pre-activate Boc-Dipropylglycine (2-4 equivalents) with a suitable coupling reagent. Due to the steric hindrance of Dpg, a highly efficient coupling reagent is mandatory. A common choice is HBTU/HOBt with DIEA.

-

Add the activated Boc-Dpg solution to the resin.

-

Allow the coupling reaction to proceed for an extended period (2-12 hours). The reaction completeness should be monitored using a qualitative test (e.g., the Kaiser test). A second coupling (double coupling) may be necessary to achieve a satisfactory yield.

-

-

7. Final Washing: Wash the resin thoroughly with DMF and DCM to remove any unreacted reagents. The cycle can now be repeated for the next amino acid.

Part 4: Applications in Drug Discovery and Research

The unique structural properties of Dipropylglycine make it a valuable component in modern drug discovery.

-

Induction of Helical Structures: The conformational rigidity of Dpg residues forces peptide backbones into stable helical structures. This is critical for mimicking α-helical domains of proteins, which are often involved in protein-protein interactions. By creating stable helical peptidomimetics, researchers can develop potent inhibitors for various disease targets.

-

Cell-Penetrating Peptides (CPPs): Amphipathic helical peptides, which have both hydrophobic and cationic faces, are known to have cell-penetrating capabilities. Incorporating Dpg can stabilize the helical structure required for membrane interaction. A study has shown that an amphipathic peptide containing Dpg can serve as a safe and effective vehicle for the intracellular delivery of siRNA, a promising class of therapeutics.[9]

-

Enhanced Proteolytic Stability: The steric bulk of the α,α-disubstituted structure shields the adjacent peptide bonds from enzymatic degradation by proteases. This significantly increases the in-vivo half-life of peptide-based drugs, a major hurdle in their development.

Conceptual Application Workflow

Caption: Role of Boc-Dpg in the drug discovery pipeline.

Conclusion

Boc-Dipropylglycine is more than just a protected amino acid; it is an enabling tool for advanced peptide design. While its steric hindrance presents tangible synthetic challenges, a thorough understanding of its reactivity and the application of optimized protocols allow for its successful incorporation into peptide sequences. The resulting peptides, endowed with conformational stability and proteolytic resistance, are powerful candidates for a new generation of therapeutics. This guide provides the core knowledge for researchers to confidently employ Boc-Dpg, transforming a challenging building block into a strategic asset in the pursuit of novel and effective drugs.

References

-

Aapptec Peptides. (n.d.). Fmoc-D-Trp(Boc)-OH [163619-04-3]. Retrieved February 4, 2026, from [Link]

-

Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dpg-OH [218926-47-7]. Retrieved February 4, 2026, from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

Hardy, P. M., & Lingham, I. N. (1983). Peptides Containing Dipropylglycine. Part 2. Preparation of Tripeptides and Higher Homo-Oligomers of Dipropylglycine. International Journal of Peptide and Protein Research, 21(4), 406-418. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycine. PubChem Compound Summary for CID 120046. Retrieved February 4, 2026, from [Link]

-

Kawasaki, T., et al. (2023). An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery. Chemical and Pharmaceutical Bulletin, 71(3), 250-256. Retrieved from [Link]

Sources

- 1. BOC-DIPROPYLGLYCINE CAS#: 87113-32-4 [m.chemicalbook.com]

- 2. BOC-DIPROPYLGLYCINE - Safety Data Sheet [chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 7. chempep.com [chempep.com]

- 8. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Constraints of α,α-Dialkyl Amino Acids

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern medicinal chemistry and drug design. Among these, α,α-dialkyl amino acids have garnered significant attention for their profound ability to impose rigid conformational constraints on the peptide backbone. This guide provides a comprehensive exploration of the structural underpinnings and practical applications of these unique building blocks. We will delve into the stereochemical principles that govern their behavior, detail the analytical techniques essential for their characterization, and showcase their transformative impact on peptide stability, bioactivity, and therapeutic potential. This document is intended to serve as a technical resource, blending foundational theory with actionable protocols and field-proven insights for researchers actively engaged in peptide-based drug discovery and development.

Introduction: The Strategic Value of Conformational Constraint

Peptides are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic application is often hindered by conformational flexibility and susceptibility to proteolytic degradation.[1] A flexible peptide in solution exists as a dynamic ensemble of conformations, only a fraction of which may be biologically active. This conformational entropy can lead to a significant energy penalty upon binding to a target receptor. Furthermore, proteases often recognize and cleave peptides in their extended, more flexible states.

The introduction of α,α-dialkyl amino acids is a powerful strategy to surmount these challenges.[2] By replacing the α-hydrogen with an additional alkyl group, these residues introduce significant steric hindrance that dramatically curtails the rotational freedom of the peptide backbone.[2][3] This pre-organization of the peptide into a more defined, often helical, conformation can lead to:

-

Enhanced Receptor Affinity: By locking the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity and potency.

-

Increased Proteolytic Stability: The constrained conformation can mask protease cleavage sites and the unnatural stereochemistry at the α-carbon can prevent recognition by proteolytic enzymes.[4]

-

Improved Pharmacokinetic Profiles: Enhanced stability contributes to a longer plasma half-life, a critical attribute for therapeutic agents.

-

Modulation of Bioactivity: The precise control over peptide secondary structure allows for the fine-tuning of biological activity, including agonist-to-antagonist switching.[5]

The most well-studied example is α-aminoisobutyric acid (Aib), which features a gem-dimethyl group at the α-carbon.[6] The principles discussed in this guide, however, are broadly applicable to a range of α,α-dialkyl amino acids with varying side chains.

The Structural Basis of Conformational Constraint

The conformational landscape of a peptide is most effectively visualized using a Ramachandran plot, which maps the permissible values of the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). For most L-amino acids, large regions of this plot are accessible. However, for α,α-dialkyl amino acids, the sterically allowed regions are severely restricted.

2.1. Steric Hindrance and the Thorpe-Ingold Effect

The primary driver of this constraint is the steric clash between the two alkyl groups on the α-carbon and the atoms of the peptide backbone. This steric hindrance dramatically limits the range of accessible φ and ψ angles.[3] For instance, Aib residues strongly favor φ and ψ angles in the right- or left-handed helical regions of the Ramachandran plot (φ ≈ ±60° ± 20°, ψ ≈ ±30° ± 20°).[3]

This phenomenon is also an illustration of the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two substituents on a carbon atom decreases the bond angle between the other two substituents on that same carbon and favors conformations that bring these other substituents closer together, often promoting cyclization or, in this case, intramolecular hydrogen bonding that stabilizes helical structures.[7][8]

Caption: Ramachandran plot comparing allowed regions for L-Alanine (blue) and Aib (red).

2.2. Helical Propensity: α-Helices and 3₁₀-Helices

The constrained φ/ψ angles of α,α-dialkyl amino acids make them potent inducers of helical secondary structures, primarily the α-helix and the 3₁₀-helix .[9]

-

α-Helix: A right-handed coil with 3.6 residues per turn, characterized by hydrogen bonds between the C=O of residue i and the N-H of residue i+4.[10]

-

3₁₀-Helix: A tighter, right-handed coil with 3 residues per turn, featuring hydrogen bonds between the C=O of residue i and the N-H of residue i+3.

Peptides containing multiple α,α-dialkyl amino acid residues often adopt these helical conformations.[9] The preference for one over the other is influenced by factors such as the specific alkyl groups, the surrounding amino acid sequence, and solvent conditions.[9] The incorporation of a single Aib residue can be sufficient to induce helical conformations in neighboring residues.[11]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The stereochemistry of peptides containing alpha-aminoisobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of CHARMM Additive Potential Energy Parameters for α-Methyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. researchgate.net [researchgate.net]

- 8. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Alpha helix - Wikipedia [en.wikipedia.org]

- 11. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Boc-Dipropylglycine (Boc-Dpg) in Helix Induction & Peptide Engineering

Executive Summary

Boc-Dipropylglycine (Boc-Dpg) represents a specialized class of

Chemical Foundation & Steric Properties

Structural Architecture

Dipropylglycine (Dpg) is a non-proteinogenic amino acid characterized by

-

Chemical Name: 2-amino-2-propylpentanoic acid

-

Key Feature: Quaternary

-carbon ( -

** steric Bulk:**

The Thorpe-Ingold Effect in Peptides

The conformational restriction imposed by Dpg is governed by the Thorpe-Ingold effect (or gem-dialkyl effect). The bulky propyl groups at

| Amino Acid | Side Chains | Structural Outcome | |

| Glycine | H, H | Flexible | Random Coil / Turns |

| Alanine | H, CH3 | Broad Helical Region | |

| Aib | CH3, CH3 | Tightly Constrained ( | |

| Dpg | C3H7, C3H7 | Hyper-Constrained | Helix (Heteropeptides) or Extended (Homopeptides) |

Mechanisms of Helix Induction

The role of Dpg is nuanced and context-dependent. It functions as a conformational lock , but the specific structure stabilized depends on the surrounding sequence.

The Heteropeptide vs. Homopeptide Paradox

-

In Heteropeptides (Mixed Sequences): When Dpg is inserted into a standard peptide sequence (e.g., flanked by Val, Leu, or Ala), it acts as a strong helix nucleator . The steric bulk prevents the backbone from adopting extended sheet-like structures, forcing the local segment into a helical turn (

or -

In Homopeptides (Poly-Dpg): A sequence composed entirely of Dpg residues faces extreme steric overcrowding. The propyl chains of adjacent residues clash if a tight helix is attempted. Consequently, homopeptides of Dpg often adopt a fully extended (

) conformation (

Thermodynamic Stabilization

In therapeutic design, Dpg is typically used in heteropeptides. By restricting the entropy of the unfolded state (

Synthesis Protocol: Overcoming Steric Hindrance

Incorporating Boc-Dpg into peptides via Solid Phase Peptide Synthesis (SPPS) is challenging. The same steric bulk that stabilizes the helix hinders the approach of the incoming activated amino acid. Standard DCC/HOBt coupling often fails.

Recommended Coupling Reagents

-

HATU / HOAt: The gold standard for hindered couplings. The 7-aza group facilitates reactivity via a neighboring group effect.

-

Acid Fluorides (TFFH): For extremely difficult couplings (e.g., Dpg-Dpg or Aib-Dpg), converting the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective. Acid fluorides are small, highly reactive electrophiles.

-

PyBOP: A robust alternative if HATU is unavailable, though generally slower for tetrasubstituted residues.

Step-by-Step Protocol (Boc-SPPS Strategy)

Reagents:

-

Resin: MBHA or PAM resin (for Boc chemistry).

-

Deprotection: 50% TFA in DCM.[3]

-

Coupling: Boc-Dpg-OH (3 eq), HATU (2.9 eq), DIEA (6 eq) in DMF.

| Step | Operation | Reagent/Conditions | Duration | Notes |

| 1 | Boc Deprotection | 50% TFA / DCM | 2 x 1 min, 1 x 20 min | Ensure complete removal of Boc group. |

| 2 | Wash | DCM, then 5% DIEA/DCM | 3 x 1 min | Neutralization is critical. |

| 3 | Activation | Boc-Dpg-OH + HATU + DIEA | Pre-activate 2 min | Pre-activation ensures formation of the active ester. |

| 4 | Coupling | Add to Resin | 2 - 4 Hours | Double coupling is mandatory for Dpg. |

| 5 | Monitoring | Kaiser Test / Chloranil Test | - | Kaiser test may be false-negative due to steric shielding; Chloranil is more reliable for secondary amines, though Dpg is primary. Mass spec cleavage of a resin aliquot is best. |

| 6 | Capping | Acetic Anhydride / Pyridine | 10 min | Cap unreacted chains to prevent deletion sequences. |

Critical Troubleshooting: If HATU fails to drive the reaction to completion (verified by micro-cleavage and HPLC), switch to the Acid Fluoride method :

-

Mix Boc-Dpg-OH (3 eq) with TFFH (3 eq) and DIEA (6 eq) in DCM (anhydrous).

-

Add to resin and couple for 2 hours.

Structural Characterization & Validation

Once synthesized, the induction of helical structure must be empirically validated.

Circular Dichroism (CD) Spectroscopy

CD is the primary rapid screening tool.

- -Helix Signature: Double minima at 208 nm and 222 nm .

-

-Helix Signature: A shift of the minima to slightly lower wavelengths (approx. 205 nm and 220 nm ) with a lower ratio of

-

Dpg Effect: Introduction of Dpg into a random coil peptide (e.g., an arginine-rich cell-penetrating peptide) typically increases the molar ellipticity at 222 nm, indicating increased helical content.

X-Ray Crystallography

The definitive proof of structure. Dpg peptides often crystallize well due to their rigidity.

-

Metric: Measure the intramolecular Hydrogen Bonds.

-

bonding indicates

-

bonding indicates

-

bonding indicates

Applications in Drug Development

Proteolytic Stability (Metabolic Shielding)

Peptide bonds involving

-

Strategy: Replace labile residues (non-critical for binding) with Dpg to extend plasma half-life.

Intracellular Delivery Vectors

Dpg has been successfully used to engineer Cell-Penetrating Peptides (CPPs) for siRNA delivery.

-

Mechanism: Dpg forces the peptide into an amphipathic helix. One face of the helix aligns cationic residues (to bind siRNA), while the hydrophobic propyl chains of Dpg align on the opposite face, facilitating membrane intercalation.

-

Outcome: Enhanced cellular uptake and endosomal escape compared to flexible analogues.

References

-

Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? Source: PubMed / NIH [Link]

-

An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery Source: PubMed / NIH [Link]

-

Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) Source: Biopolymers / Wiley [Link][1]

-

Peptides containing dipropylglycine.[4] Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides Source: International Journal of Peptide and Protein Research [Link]

Sources

- 1. Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chempep.com [chempep.com]

- 4. An Amphipathic Structure of a Dipropylglycine-Containing Helical Peptide with Sufficient Length Enables Safe and Effective Intracellular siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Boc-Dipropylglycine vs. Proteinogenic Amino Acids

The following technical guide details the structural, conformational, and synthetic divergences between Boc-Dipropylglycine (Boc-Dpg) and standard proteinogenic amino acids .

Structural Constraints, Synthetic Protocols, and Pharmacokinetic Profiles

Executive Summary

In the engineering of peptidomimetics, the transition from proteinogenic amino acids to

This guide analyzes the mechanistic differences between Boc-Dpg and standard amino acids, focusing on the "Dialkyl Effect" that alters peptide folding, the steric hindrance that necessitates specialized coupling protocols, and the proteolytic resistance that extends in vivo half-life.

Structural & Stereochemical Divergence

The fundamental difference lies in the geometry of the

| Feature | Proteinogenic Amino Acids (e.g., L-Leucine) | Boc-Dipropylglycine (Boc-Dpg) |

| Tertiary Carbon (Tetrahedral: N, C=O, R, H) | Quaternary Carbon (Tetrahedral: N, C=O, Propyl, Propyl) | |

| Stereochemistry | Chiral (L-isomer dominant in biology) | Achiral (Symmetric side chains) |

| Rotational Freedom | High ( | Severely Restricted (Steric clash limits |

| Side Chain | Single functional group (e.g., Isopropyl, Benzyl) | Dual Propyl chains ( |

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

In proteinogenic amino acids, the

Critical Distinction from Aib:

While

Figure 1: Decision tree illustrating the conformational consequences of side-chain bulk on the C-alpha carbon.

Synthetic Challenges: The Steric Wall

Synthesizing peptides with Boc-Dpg is exponentially more difficult than with proteinogenic amino acids. The two propyl groups create a "steric wall" that shields the carboxyl carbon from nucleophilic attack by the incoming amine.

The Coupling Bottleneck

-

Proteinogenic AA: Coupling (e.g., Boc-Leu-OH + H-Ala-OMe) typically completes in 30–60 minutes using standard carbodiimides (DIC/HOBt).

-

Boc-Dpg: Coupling from the C-terminus of Dpg (e.g., Boc-Dpg-OH + H-Xaa-...) is the rate-limiting step. The bulky propyl groups block the approach of the nucleophile. Standard activation often leads to the formation of an unreactive oxazolone intermediate rather than the desired amide bond.

Experimental Protocol: Overcoming Hindrance

To couple Boc-Dpg successfully, one must use high-energy activation or specific intermediates.

Method A: The Oxazolone Route (Specific for Dpg) Research indicates that converting Dpg to a specific oxazolone form can facilitate coupling, unlike the unreactive oxazolones formed by other hindered acids.

-

Activation: Convert N-trifluoroacetyl-Dpg (Tfa-Dpg) to 2-trifluoromethyl-4,4-dipropyloxazolin-5(4H)-one using thionyl chloride (

). -

Coupling: React this oxazolone with the amino component in anhydrous solvent (DCM or DMF).

-

Deprotection: Remove the Tfa group (if used) or proceed with Boc-chemistry if using modified protocols.

Method B: High-Efficiency Coupling (Modern SPPS) For Boc-Dpg in standard SPPS, use HATU or COMU with extended reaction times and double coupling.

Step-by-Step Protocol (Boc-SPPS for Dpg Insertion):

-

Resin Swelling: Swell MBHA resin in DCM for 20 min.

-

Deprotection: Remove Boc group from previous AA using 50% TFA/DCM (2 x 5 min). Wash with DCM/DIEA.

-

Activation (The Critical Step):

-

Dissolve Boc-Dpg-OH (3 eq) and HATU (2.9 eq) in minimum DMF.

-

Add HOAt (3 eq) to assist in suppressing racemization (though Dpg is achiral, HOAt improves kinetics).

-

Add DIEA (6 eq) to initiate activation. Allow to pre-activate for 2 minutes (yellow color change).

-

-

Coupling: Add activated mixture to resin.

-

Time:4 to 12 hours (vs. 1 hour for natural AA).

-

Temp: Elevate to 50°C if possible (microwave assisted).

-

-

Monitoring: Kaiser test may be unreliable due to steric bulk; use micro-cleavage and HPLC/MS to verify coupling.

Figure 2: Synthetic workflow highlighting the kinetic barrier introduced by Dpg's propyl side chains.

Pharmacokinetic Advantages: Proteolytic Stability

The primary utility of substituting a proteinogenic amino acid with Boc-Dpg is to engineer resistance to proteases.

-

Mechanism: Proteases (e.g., Trypsin, Chymotrypsin) recognize specific side chain geometries and the peptide bond orientation. The

-disubstitution of Dpg distorts the scissile bond and sterically blocks the enzyme's active site from accessing the carbonyl carbon. -

Result: Peptides containing Dpg often exhibit zero degradation in serum stability assays where natural peptides degrade in minutes.

Comparative Stability Table:

| Property | Proteinogenic Peptide (e.g., Poly-Leu) | Dpg-Modified Peptide |

| Half-life ( | Minutes to Hours | Hours to Days |

| Protease Recognition | High Affinity | Sterically Nullified |

| Membrane Permeability | Low (unless specific sequence) | Enhanced (due to lipophilicity of propyl groups) |

References

-

Conformational Preferences of Dialkyl Amino Acids

- Title: Intrinsic Conformational Preferences of C -Dibenzylglycine (Comparison with Aib and Dpg).

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Synthesis of Hindered Peptides

-

Conformational Analysis (Extended vs Helical)

- Title: Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures?

- Source: Biopolymers (PubMed).

-

URL:[Link]

-

Application in Drug Delivery

Sources

- 1. Peptides containing dipropylglycine. Part 2. Preparation of tripeptides and higher homo-oligomers of dipropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational choice at alpha,alpha-di-n-propylglycine residues: helical or fully extended structures? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of Boc-Dipropylglycine: A Technical Guide for Researchers

Introduction: The Enigmatic Nature of a Hindered Amino Acid

In the realm of peptide synthesis and drug discovery, non-canonical amino acids are invaluable tools for crafting novel molecular architectures with enhanced stability and unique pharmacological profiles. Among these, α,α-disubstituted amino acids, such as Dipropylglycine (Dpg), introduce significant conformational constraints. When protected with the tert-butyloxycarbonyl (Boc) group, Boc-Dipropylglycine becomes a crucial building block. However, its effective use is predicated on a thorough understanding of its physicochemical properties, paramount among which is its solubility. The bulky dipropyl side chains and the lipophilic Boc group create a molecule with distinct solubility characteristics that deviate significantly from its proteinogenic counterparts.

This in-depth technical guide provides a comprehensive overview of the solubility profile of Boc-Dipropylglycine in organic solvents. Moving beyond a simple catalog of data, this document delves into the underlying molecular principles governing its solubility, offers a robust experimental framework for its determination, and provides practical insights for its handling and application in research and development.

Molecular Architecture and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Boc-Dipropylglycine possesses a unique combination of features that dictate its interaction with various solvents:

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the amino acid. This group effectively masks the polar amino group, reducing its ability to form hydrogen bonds as a donor and shifting the overall character of the molecule towards being more soluble in organic media.[]

-

The α,α-Dipropyl Side Chains: The two propyl groups at the alpha-carbon create a sterically hindered and highly non-polar microenvironment. This substantial aliphatic character is the primary driver for its solubility in non-polar organic solvents and its poor solubility in aqueous systems.

-

The Carboxylic Acid Group: The carboxylic acid moiety is the primary polar and hydrogen-bond-donating/accepting feature of the molecule. Its ability to interact with polar solvents is, however, significantly influenced by the steric hindrance and the overall non-polar nature of the rest of the molecule.

The interplay of these structural elements suggests that Boc-Dipropylglycine will exhibit favorable solubility in a range of organic solvents, with the degree of solubility being a function of the solvent's polarity, hydrogen bonding capacity, and steric compatibility.

Theoretical Underpinnings of Solubility: A Chemist's Perspective

The principle of "like dissolves like" provides a foundational understanding of solubility. For Boc-Dipropylglycine, this means its large non-polar surface area will favor interactions with solvents that have a similar character.

Solvent Polarity and Dipole Moment

Solvents can be broadly classified based on their polarity. The solubility of Boc-Dipropylglycine is expected to be higher in solvents with low to intermediate polarity that can effectively solvate its bulky, non-polar structure.

-

Non-polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the dipropyl and Boc groups through van der Waals forces. While some solubility is expected, the polar carboxylic acid group may limit very high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone): These solvents possess a dipole moment and can engage in dipole-dipole interactions with the carboxylic acid and urethane moieties of Boc-Dipropylglycine. They are generally excellent solvents for a wide range of organic molecules, and Boc-protected amino acids are often highly soluble in them.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. They can interact with the carboxylic acid and the carbonyl oxygens of the Boc group. While solubility is generally good, the large non-polar part of the molecule might lead to lower solubility compared to polar aprotic solvents.

Hydrogen Bonding

The ability of a solvent to form hydrogen bonds is a critical determinant of solubility for molecules containing hydrogen bond donors and acceptors. Boc-Dipropylglycine has a hydrogen bond donor (the carboxylic acid -OH) and hydrogen bond acceptors (the carbonyl oxygens and the carboxylic acid carbonyl).

The following diagram illustrates the key molecular interactions influencing solubility:

Caption: Intermolecular forces governing the solubility of Boc-Dipropylglycine.

Qualitative Solubility Profile of Boc-Dipropylglycine

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Very High | Excellent solvation of both polar and non-polar moieties through dipole-dipole and London dispersion forces. |

| Chloroform | Very High | Similar to DCM, provides a good balance of polarity to dissolve the entire molecule. | |

| Ethers | Tetrahydrofuran (THF) | High | Polar aprotic nature and ability to accept hydrogen bonds make it effective at solvating the molecule. |

| Diethyl Ether | Moderate to High | Lower polarity than THF may result in slightly lower solubility, but still effective for the non-polar components. | |

| Esters | Ethyl Acetate | High | A versatile solvent with moderate polarity that is well-suited for dissolving Boc-protected amino acids.[2] |

| Ketones | Acetone | High | A polar aprotic solvent capable of dissolving a wide range of organic compounds.[2] |

| Alcohols | Methanol, Ethanol | Moderate | Can form hydrogen bonds, but the large non-polar structure of Boc-Dipropylglycine may limit very high solubility.[3] |

| Amides | Dimethylformamide (DMF) | High | A highly polar aprotic solvent that is excellent at dissolving many organic compounds, including those with hydrogen bonding capabilities. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | Primarily interacts through van der Waals forces with the non-polar parts; the polar carboxylic acid limits high solubility. |

| Aqueous | Water | Very Low / Insoluble | The large, non-polar structure dominates, leading to poor interaction with the highly polar, hydrogen-bonded network of water.[2] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following is a robust, self-validating protocol for determining the solubility of Boc-Dipropylglycine in an organic solvent.

Principle

The equilibrium solubility is determined by creating a saturated solution of Boc-Dipropylglycine in the solvent of interest at a controlled temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the solute in the clear supernatant is quantified.

Materials and Equipment

-

Boc-Dipropylglycine (high purity)

-

Organic solvent of interest (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a gravimetric analysis setup (vacuum oven, desiccator).

Step-by-Step Methodology

-

Preparation of Supersaturated Slurry:

-

To a series of vials, add an excess amount of Boc-Dipropylglycine to a known volume of the solvent (e.g., 50-100 mg in 2 mL of solvent). The key is to have a visible excess of solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to confirm that the concentration in the supernatant is no longer changing.[4]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop a suitable HPLC method (e.g., reverse-phase C18 column) to separate and quantify Boc-Dipropylglycine.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Gravimetric Method:

-

Carefully transfer a known volume of the supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Dry the residue to a constant weight in a desiccator.

-

The solubility is calculated from the mass of the residue and the volume of the supernatant taken.[3]

-

-

-

Calculation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Repeat the experiment at least in triplicate to ensure reproducibility and report the mean and standard deviation.

-

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for determining the solubility of Boc-Dipropylglycine.

Practical Implications and Conclusion

A comprehensive understanding of the solubility of Boc-Dipropylglycine is not merely an academic exercise; it has significant practical ramifications for its successful application:

-

Reaction Solvent Selection: Choosing a solvent in which Boc-Dipropylglycine is highly soluble is crucial for achieving homogeneous reaction conditions, which can lead to faster reaction rates and higher yields in peptide coupling reactions.

-

Purification Strategies: Knowledge of its solubility in various solvents is essential for developing effective purification methods such as crystallization and chromatography. For instance, a solvent in which the compound is highly soluble can be used as the mobile phase in chromatography, while a solvent system in which it has low solubility can be employed for precipitation or crystallization.

-

Formulation Development: In the context of drug development, understanding the solubility of this building block can inform the selection of appropriate formulation strategies for peptide-based active pharmaceutical ingredients (APIs).

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Fauchere, J. L., & Pliska, V. (1983). Hydrophobic parameters pi of amino-acid side-chains from the partitioning of N-acetyl-amino-acid amides. European journal of medicinal chemistry, 18(4), 369-375.

-

Cremer, J., et al. (2010). Solubility of the proteinogenic α-amino acids in water, ethanol, and ethanol–water mixtures. Journal of Chemical & Engineering Data, 55(11), 4960-4966. [Link]

Sources

Introduction to symmetric alpha-disubstituted glycines

<An In-Depth Technical Guide to Symmetric α,α-Disubstituted Glycines

Abstract

Symmetric α,α-disubstituted glycines represent a pivotal class of non-proteinogenic amino acids that have garnered significant interest within the realms of medicinal chemistry, peptide science, and drug development.[1][2] By replacing the two α-hydrogen atoms of glycine with identical substituents, these achiral molecules introduce profound steric and conformational constraints into peptide backbones.[3][4][5] This guide provides a comprehensive technical overview of their synthesis, unique structural properties, and strategic applications. We will delve into established and modern synthetic methodologies, explore the conformational impact on peptide secondary structures, and highlight their role in creating potent and stable therapeutic agents. This document is intended for researchers, chemists, and professionals in drug discovery seeking to leverage the unique attributes of these powerful building blocks.

Part 1: The Strategic Value of Symmetric α,α-Disubstituted Glycines

Glycine, the simplest amino acid, is characterized by its high conformational flexibility due to the lack of a side chain.[6][7] In contrast, α,α-disubstituted amino acids are defined by the replacement of the α-hydrogen with a substituent.[3] Symmetric α,α-disubstituted glycines, where both substituents are identical, are achiral molecules that impose significant local conformational restrictions.[4]

The core advantages driving their adoption in drug development include:

-

Conformational Rigidity: The gem-disubstitution severely restricts the allowable Ramachandran (phi, ψ) angles, forcing peptide backbones into well-defined secondary structures such as helices or turns.[3][8][9] This pre-organization can enhance binding affinity to biological targets by reducing the entropic penalty of binding.

-

Enhanced Proteolytic Stability: The steric hindrance provided by the quaternary α-carbon shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide-based drugs.[5][10]

-

Modulation of Secondary Structure: The incorporation of these amino acids can stabilize or induce specific secondary structures.[3] For example, α-aminoisobutyric acid (Aib), the simplest member of this class, is a potent helix-inducer, while larger substituents can favor more extended conformations.[3][9]

These properties make symmetric α,α-disubstituted glycines invaluable tools for designing peptidomimetics, enzyme inhibitors, and receptor antagonists with improved pharmacological profiles.[2][4][5]

Part 2: Key Synthetic Strategies

The construction of the sterically hindered quaternary α-carbon is the central challenge in synthesizing these molecules.[2] Several methods have been developed, ranging from classical name reactions to more modern catalytic approaches.

Classical Approaches: Strecker and Bucherer-Bergs Syntheses

Strecker Synthesis: This foundational method involves a one-pot, three-component reaction between a ketone, ammonia (or an ammonium salt), and a cyanide source (e.g., KCN).[11][12][13] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the desired α,α-disubstituted amino acid.[11][14]

-

Causality: The choice of a ketone as the carbonyl starting material is definitional for producing a disubstituted amino acid. The reaction's efficiency stems from the in situ formation of an imine from the ketone and ammonia, which is then readily attacked by the cyanide nucleophile.[11] Acid hydrolysis is a robust method for converting the stable nitrile group into a carboxylic acid.[11][15]

Caption: General workflow of the Strecker Synthesis.

Bucherer-Bergs Reaction: A variation of the Strecker synthesis, this method uses a ketone, ammonium carbonate, and a cyanide source. The reaction yields a hydantoin intermediate, which is then hydrolyzed under basic conditions to give the final amino acid. This method is often preferred for its operational simplicity and the crystalline nature of the hydantoin intermediate, which facilitates purification.

Alkylation of Glycine Equivalents

A powerful and versatile strategy involves the dialkylation of a protected glycine derivative. This approach offers greater control over the introduced substituents.

Phase-Transfer Catalysis (PTC): This technique is particularly effective for the alkylation of glycine Schiff bases (imines).[16] A glycine ester is first condensed with benzophenone to form an imine, which acidifies the α-protons. In a biphasic system (e.g., CH₂Cl₂/aq. NaOH), a phase-transfer catalyst, such as a quaternary ammonium salt, transports the enolate into the organic phase where it reacts with an alkyl halide.[17][18] The process is repeated to achieve dialkylation.

-

Causality: The benzophenone imine serves two critical roles: it protects the amino group and its electron-withdrawing nature activates the α-protons for deprotonation. The phase-transfer catalyst is essential for overcoming the insolubility of the aqueous base and the organic substrate, enabling the reaction to proceed at the interface or in the organic phase.[16]

Caption: Workflow for Phase-Transfer Catalytic Dialkylation.

Modern and Multicomponent Reactions

Ugi Reaction: This four-component reaction (aldehyde/ketone, amine, isocyanide, and carboxylic acid) can be adapted to produce α,α-disubstituted amino acid derivatives in a single, highly convergent step.[19][20][21] When ammonia is used as the amine component with a ketone, the resulting α-adduct can be processed to yield the target amino acid.[20]

-

Causality: The Ugi reaction's power lies in its convergence, rapidly building molecular complexity. Using ammonia and a ketone as inputs directly generates the α,α-disubstituted backbone in one pot, making it an efficient route for library synthesis.[20][22]

Part 3: Conformational Properties and Structural Impact

The defining characteristic of symmetric α,α-disubstituted glycines is their ability to rigidly control peptide conformation.[3][5]

The steric bulk of the two α-substituents severely restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds. This forces the residues into specific regions of the Ramachandran plot, typically those corresponding to helical or extended structures.[9][23]

| Amino Acid Residue | Typical Substituents | Preferred Conformation(s) | Impact on Secondary Structure |

| Aib (α-aminoisobutyric acid) | -CH₃, -CH₃ | Helical (α and 3₁₀) | Potent helix inducer |

| Deg (α,α-diethylglycine) | -CH₂CH₃, -CH₂CH₃ | Fully Extended (C₅) | Promotes β-sheet or extended structures |

| Dpg (α,α-dipropylglycine) | -(CH₂)₂CH₃, -(CH₂)₂CH₃ | Fully Extended (C₅) | Strong promoter of extended structures |

| Dphg (α,α-diphenylglycine) | -Ph, -Ph | Fully Extended (C₅) | Induces extended conformations[23] |

| Ac6c (1-aminocyclohexane-1-carboxylic acid) | -(CH₂)₅- (cyclic) | Helical | Helix promoter, used in peptidomimetics[4] |

Data synthesized from sources.[3][4][9][23]

This conformational control is a cornerstone of rational peptide design. By strategically placing these residues, scientists can engineer peptides that adopt a specific three-dimensional shape required for high-affinity binding to a biological target, such as an enzyme's active site or a protein-protein interface.[2][24]

Part 4: Applications in Drug Discovery and Development

The unique properties of symmetric α,α-disubstituted glycines have led to their incorporation into numerous therapeutic candidates.

-

Enzyme Inhibitors: By designing peptides that mimic the transition state of an enzymatic reaction, the conformational rigidity imparted by these amino acids can lock the peptide into an optimal inhibitory conformation. This strategy has been used to develop inhibitors for proteases, kinases, and other enzyme classes.[25]

-

Peptidomimetics: These amino acids are crucial in creating peptidomimetics—small molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[4] For example, the inclusion of Aib in analogs of hormones like enkephalin and angiotensin II leads to more stable and potent compounds.[4]

-

Stabilizing Bioactive Conformations: Many peptides are disordered in solution and only adopt their active conformation upon binding to a receptor. Incorporating α,α-disubstituted glycines can pre-organize the peptide into this bioactive shape, enhancing potency and selectivity.[24][26] The successful drugs Semaglutide and Tirzepatide both contain Aib residues to improve their stability against proteases.[10]

Part 5: Characterization and Analytical Techniques

Confirming the successful synthesis and purity of symmetric α,α-disubstituted glycines and their corresponding peptides requires a suite of analytical methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the parent amino acid, the absence of an α-proton signal and the presence of a quaternary carbon signal (~50-70 ppm) in the ¹³C spectrum are key indicators. In peptides, characteristic chemical shifts and the absence of certain couplings confirm incorporation.[27][28]

-

Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition of the synthesized molecule.

-

X-ray Crystallography: Offers definitive proof of the three-dimensional structure and the conformational preferences of these residues within a peptide crystal, providing invaluable data for rational drug design.

Part 6: Detailed Experimental Protocol: Synthesis of α,α-Diethylglycine (Deg) via Strecker Synthesis

This protocol describes a representative procedure for synthesizing a symmetric α,α-disubstituted glycine from a ketone. Self-Validating System: All reagents are common, and progress can be monitored by TLC. The final product is validated by standard NMR and MS techniques.

Materials:

-

3-Pentanone (diethyl ketone)

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

Formation of the α-Aminonitrile:

-

In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.

-

Add 3-pentanone (1.0 equivalent) to the solution.

-

In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimum amount of water. Caution: NaCN is highly toxic. Handle with extreme care.

-

Slowly add the NaCN solution to the ketone/ammonium chloride mixture dropwise over 30 minutes.

-

Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the aminonitrile may be observed as an oily layer.

-

Extract the reaction mixture three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

-

Hydrolysis to the Amino Acid:

-

Add the crude α-aminonitrile to a round-bottom flask containing concentrated HCl (a 6M solution is typically sufficient).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 12-18 hours. The progress of the hydrolysis can be monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, concentrate the solution under reduced pressure to remove excess HCl.

-

Dissolve the resulting solid in a minimum amount of hot water and adjust the pH to the isoelectric point of Deg (approx. pH 6) using a base like ammonium hydroxide.

-

The amino acid will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol and then diethyl ether.

-

Dry the white solid under vacuum to yield pure α,α-diethylglycine.

-

-

Characterization:

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Part 7: Conclusion and Future Outlook

Symmetric α,α-disubstituted glycines are more than mere curiosities; they are enabling tools that have fundamentally expanded the scope of peptide and protein engineering. Their ability to enforce specific conformations and enhance metabolic stability addresses two of the most significant challenges in peptide-based drug development.[2][5] Future research will likely focus on developing novel, more efficient, and stereoselective synthetic methods to access an even wider array of these structures.[2] As our understanding of the relationship between peptide conformation and biological activity deepens, the strategic application of these conformationally rigid building blocks will continue to drive the discovery of next-generation therapeutics.

References

-

Master Organic Chemistry. Strecker Synthesis. [Link]

-

Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Royal Society of Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

-

Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

-

Szcześniak, P., Pieczykolan, M., & Stecko, S. (2016). The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. The Journal of Organic Chemistry, 81(3), 1057-1074. [Link]

-

Aires, A. C., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

-

Austin Publishing Group. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. [Link]

-

Belokon, Y. N., et al. (2004). Efficient synthesis of serically constrained smmetrically alpha,alpha-disubstituted alpha-amino acids under operationally convenient conditions. Tetrahedron, 60(9), 1949-1962. [Link]

-

UC Santa Barbara Office of Technology & Industry Alliances. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. [Link]

-

Zhang, W., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. [Link]

-

ResearchGate. General mechanism of the Strecker amino acid synthesis. [Link]

-

Hata, T., et al. (1976). Synthesis of Naturally Occurring Uridine-Alpha-Amino Acid Derivatives by the Application of Ugi Reaction. Chemistry Letters, 5(6), 601-604. [Link]

-

Khan Academy. Special cases: Histidine, proline, glycine, cysteine. [Link]

-

Toniolo, C., et al. (1986). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. International Journal of Peptide and Protein Research, 28(1), 1-10. [Link]

-

Sketchy MCAT. Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). [Link]

-

Toniolo, C., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides. International Journal of Peptide and Protein Research, 38(3), 242-252. [Link]

-

ResearchGate. Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. [Link]

-

Tomohara, K., et al. (2024). Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex. [Link]

-

ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

-

Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2024). Journal of Medicinal Chemistry. [Link]

-

ACS Publications. Direct Alkylation of Glycine Derivatives via Photoinduced Palladium Catalysis, Utilizing Intermolecular Hydrogen Atom Transfer Mediated by Alkyl Radicals. [Link]

-

Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. (2022). ChemistrySelect. [Link]

-

Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (2019). Molecules. [Link]

-

Glycines: Role in α-Helical Membrane Protein Structures and a Potential Indicator for Native Conformation. (2014). Molecular and Cellular Proteomics. [Link]

-

ResearchGate. Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks. [Link]

-

Harris, R. K., et al. (2008). Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 892(1-3), 112-117. [Link]

-

MDPI. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. [Link]

-

MDPI. Amino Acid Biosynthesis Inhibitors in Tuberculosis Drug Discovery. [Link]

-

Industrial Phase-Transfer Catalysis. [Link]

-

Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. (2018). Pharmaceuticals. [Link]

-

ResearchGate. Variable temperature NMR characterization of α-glycine. [Link]

-

Organic Chemistry Portal. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. [Link]

-

YouTube. Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). [Link]

-

Reddit. How/why does glycine interrupt secondary structure (alpha helices)? [Link]

-

Tetrahedron Letters. Synthesis of alpha-heterosubstituted glycine derivatives from dihaloethanamides. [Link]

-

ACS Publications. Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. [Link]

-

Identifying amino acids in protein NMR spectra: 1) Glycine (Gly, G). [Link]

-

MDPI. Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. [Link]

Sources

- 1. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids – UC Santa Barbara Office of Technology & Industry Alliances [tia.ucsb.edu]

- 6. Khan Academy [khanacademy.org]

- 7. reddit.com [reddit.com]

- 8. Peptides from chiral C alpha,alpha-disubstituted glycines. Synthesis and characterization, conformational energy computations and solution conformational analysis of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistnotes.com [chemistnotes.com]

- 13. jk-sci.com [jk-sci.com]

- 14. Strecker Synthesis [organic-chemistry.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives [austinpublishinggroup.com]

- 17. phasetransfer.com [phasetransfer.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of naturally occurring uridine-alpha-amino acid derivatives by the application of Ugi reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ammonium carboxylates in the ammonia-Ugi reaction: one-pot synthesis of α,α-disubstituted amino acid derivatives including unnatural dipeptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. par.nsf.gov [par.nsf.gov]

- 28. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

Methodological & Application

Application Note: Advanced Coupling Strategies for Sterically Hindered Boc-Dipropylglycine (Boc-Dpg-OH)

Executive Summary & Challenge Analysis

The incorporation of Boc-Dipropylglycine (Boc-Dpg-OH) into peptide sequences presents a formidable synthetic challenge. Unlike standard amino acids, Dpg possesses a quaternary

Standard coupling reagents (EDC, HBTU) often fail to drive this reaction to completion, leading to:

-

Incomplete Coupling (Deletion Sequences): Low yields even after prolonged reaction times.

-

Epimerization of the Anchoring Residue: The slow kinetics of the Dpg coupling allow the preceding amino acid on the resin/chain to undergo oxazolone-mediated racemization.

-

Side Reactions: Guanidinylation of the amine (with uronium salts) becomes competitive when the desired acylation is retarded.

This guide details high-efficiency protocols using Third-Generation Uronium/Aminium Salts (HATU, COMU) and Acid Fluoride Activation (TFFH) , which are the industry standards for overcoming this specific class of steric hindrance.

Mechanistic Insight: The Steric Barrier

To select the right reagent, one must understand the failure mode. In

Activation Pathways

We utilize reagents that generate highly reactive intermediates to compensate for the steric shield.

-

Pathway A (Active Esters - HATU/COMU): Generates an OAt or Oxyma ester. The neighboring group effect (anchiomeric assistance) of the pyridine ring in HOAt (from HATU) or the electron-withdrawing nature of Oxyma (from COMU) accelerates the aminolysis.

-

Pathway B (Acid Fluorides - TFFH): Converts the carboxylic acid into an acid fluoride (-COF). The fluoride is a small, electron-withdrawing leaving group that minimizes steric clash compared to bulky OBt/OAt esters, often succeeding where active esters fail.

Decision Logic Mechanism

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on the specific difficulty of the sequence.

Figure 1: Decision tree for selecting coupling reagents for Boc-Dpg-OH based on the steric environment of the nucleophile.

Reagent Selection Guide

The following table compares the physical and chemical properties of the recommended reagents for Dpg coupling.

| Reagent | Chemical Class | Leaving Group | Reactivity Rank | Recommended Use Case |

| COMU | Uronium/Aminium | Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | High (Tier 1) | First Choice. Safer than HATU (non-explosive), higher solubility in DMF, excellent suppression of racemization. |

| HATU | Uronium/Aminium | HOAt (1-Hydroxy-7-azabenzotriazole) | High (Tier 1) | Gold Standard. Use if COMU fails. The pyridine nitrogen provides catalytic assistance.[1][2] Expensive. |

| TFFH | Formamidinium | Fluoride (via in-situ generation) | Extreme (Tier 2) | Specialist. Generates Acid Fluorides.[3] Use for Dpg-to-Dpg or Dpg-to-N-Me couplings where steric clash is maximal. |

| PyAOP | Phosphonium | HOAt | High (Tier 1) | Alternative to HATU. Preferred if the reaction must be free of guanidinylation side-products (rare with Dpg). |

Experimental Protocols